![molecular formula C16H16N4O2S B604414 ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1489265-21-5](/img/structure/B604414.png)
ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole moiety, a thiazole ring, and a hydrazone linkage, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction .
化学反応の分析
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazole moieties.
Condensation: The hydrazone linkage allows for further condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids or bases), and specific temperature controls .
科学的研究の応用
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical products.
作用機序
The mechanism of action of ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The hydrazone linkage can interact with nucleophiles, while the thiazole ring may participate in coordination with metal ions. These interactions collectively contribute to the compound’s biological activities .
類似化合物との比較
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other indole derivatives such as:
2-(1H-Indol-3-yl)ethan-1-ol: A simpler indole derivative with different biological activities.
2-(2-(1H-Indol-3-ylmethylene)hydrazino)-2-oxo-N-phenylacetamide: Another complex indole derivative with similar structural features but different functional groups.
The uniqueness of this compound lies in its combination of the indole, thiazole, and hydrazone moieties, which contribute to its diverse chemical reactivity and biological activities.
特性
CAS番号 |
1489265-21-5 |
|---|---|
分子式 |
C16H16N4O2S |
分子量 |
328.4g/mol |
IUPAC名 |
ethyl 2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-15(21)14-10(2)19-16(23-14)20-18-9-11-8-17-13-7-5-4-6-12(11)13/h4-9,17H,3H2,1-2H3,(H,19,20)/b18-9+ |
InChIキー |
TXEVAFMZVNPKTA-GIJQJNRQSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NN=CC2=CNC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B604332.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B604333.png)
![(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B604334.png)
![2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604336.png)
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol](/img/structure/B604341.png)
![ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B604343.png)
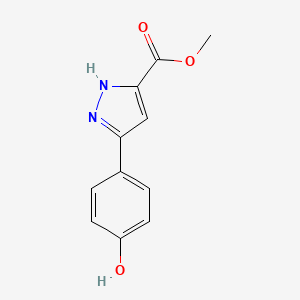
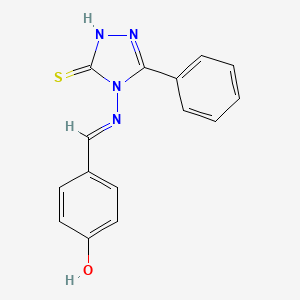
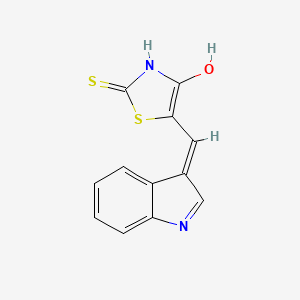
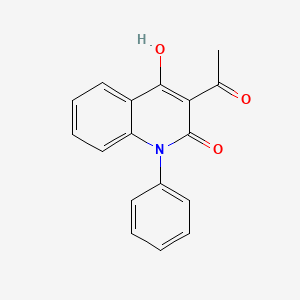
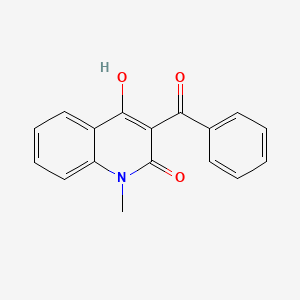
![6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B604353.png)
![1,6-Diphenyl-3-[1-(prop-2-enoxyamino)ethylidene]pyridine-2,4-dione](/img/structure/B604354.png)
![6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604355.png)
